molecular formula C10H12N2O4 B13495427 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Cat. No.: B13495427
M. Wt: 224.21 g/mol
InChI Key: KNDNQFMQYYGILH-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to achieve the desired cyclization and formation of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Another indazole derivative with similar structural features.

    4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl functional group.

Uniqueness

3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-methoxycarbonyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-16-10(15)8-6-4-5(9(13)14)2-3-7(6)11-12-8/h5H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

KNDNQFMQYYGILH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1CC(CC2)C(=O)O

Origin of Product

United States

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